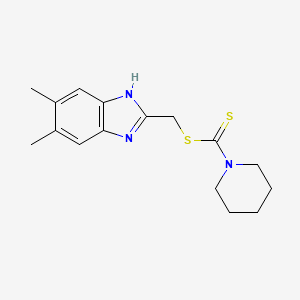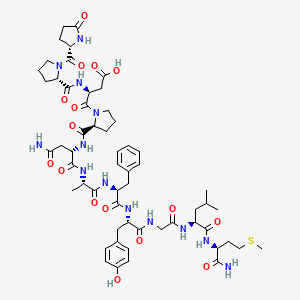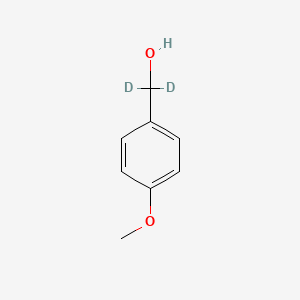
4-Methoxybenzyl-d2 Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)methanol-d2, also known as deuterated (4-Methoxyphenyl)methanol, is a stable isotope-labeled compound. It is a derivative of (4-Methoxyphenyl)methanol where the hydrogen atoms at the methanol group are replaced by deuterium atoms. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methanol-d2 typically involves the deuteration of (4-Methoxyphenyl)methanol. One common method is the reduction of (4-Methoxyphenyl)methanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methanol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)methanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (4-Methoxyphenyl)methanal-d2 using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (4-Methoxyphenyl)methane-d2 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (4-Methoxyphenyl)methanal-d2
Reduction: (4-Methoxyphenyl)methane-d2
Substitution: Various substituted (4-Methoxyphenyl)methanol-d2 derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxyphenyl)methanol-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of (4-Methoxyphenyl)methanol in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of (4-Methoxyphenyl)methanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing (4-Methoxyphenyl)methanol.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles and reduced metabolic degradation.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)methanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This property is particularly useful in studying reaction mechanisms and metabolic pathways. The compound can also act as a probe to investigate the binding and activity of enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)methanol
- (4-Methoxyphenyl)methanal
- (4-Methoxyphenyl)methane
Uniqueness
(4-Methoxyphenyl)methanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and quantification in various studies. Additionally, the kinetic isotope effects observed with deuterium substitution can provide valuable insights into reaction mechanisms and metabolic processes.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
dideuterio-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6D2 |
Clé InChI |
MSHFRERJPWKJFX-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



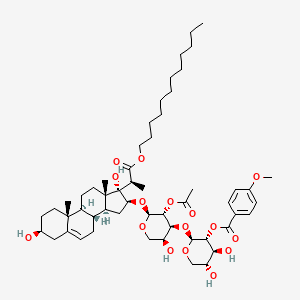

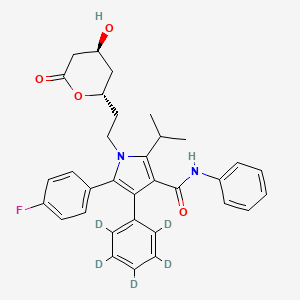
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

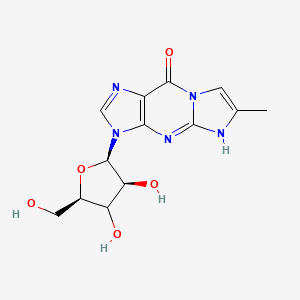
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
